Hemoglobin (64-76)

T Cell Epitope Mapping Immunology Peptide Engineering

Hemoglobin (64-76) (CAS: 139644-18-1) is a 13-amino acid peptide fragment derived from the murine hemoglobin beta-chain with the sequence GKKVITAFNEGLK. It is established as a T cell-inducing determinant that binds to MHC class II molecules, specifically I-Ek and I-Ak, and is widely utilized in immunological research to study antigen presentation and T cell activation.

Molecular Formula C64H109N17O18
Molecular Weight 1404.7 g/mol
Cat. No. B12385320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemoglobin (64-76)
Molecular FormulaC64H109N17O18
Molecular Weight1404.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN
InChIInChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1
InChIKeyKBQFUUSAVGNATK-DKBRIIQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hemoglobin (64-76) Peptide: A Defined T Cell Epitope for Immunological Research Procurement


Hemoglobin (64-76) (CAS: 139644-18-1) is a 13-amino acid peptide fragment derived from the murine hemoglobin beta-chain with the sequence GKKVITAFNEGLK [1]. It is established as a T cell-inducing determinant that binds to MHC class II molecules, specifically I-Ek and I-Ak, and is widely utilized in immunological research to study antigen presentation and T cell activation [1][2]. The peptide has a molecular weight of 1404.65 Da and is typically supplied as a lyophilized powder with purity levels reaching ≥98% as determined by HPLC [3].

Why Hemoglobin (64-76) Cannot Be Replaced by Generic Analogs in T Cell Studies


The functional activity of Hemoglobin (64-76) is exquisitely sensitive to specific amino acid residues, making generic substitution with related hemoglobin fragments or altered peptide ligands (APLs) scientifically invalid. Systematic alanine scanning and conservative substitution studies have demonstrated that even a single conservative change at position 72 (asparagine to glutamine) completely abrogates T cell activation across all tested T cell clones and hybridomas [1]. Furthermore, substitution of phenylalanine at position 71 critically impairs T cell responses and peptide-MHC binding affinity [1]. These data establish that Hemoglobin (64-76) possesses a unique, non-fungible interaction profile with both the T cell receptor and MHC class II molecules that cannot be replicated by similar peptides.

Hemoglobin (64-76) Procurement Guide: Quantified Differential Performance Against Analogs


Essential Residue Mapping: N72Q Substitution Eliminates T Cell Activation

The primary T cell contact residue of Hb(64-76) is asparagine 72 (N72). A conservative substitution of N72 to glutamine (N72Q) results in a complete loss of T cell activation across a panel of eleven distinct T cell clones and hybridomas, demonstrating the absolute requirement of the native asparagine for function [1]. In contrast, substitutions at positions 64-68, 74, and 75 minimally affect T cell responses [1].

T Cell Epitope Mapping Immunology Peptide Engineering

MHC Binding Register Shift: Differential I-Ek vs. I-Ak Interaction

Hb(64-76) exhibits a distinct binding register when interacting with different MHC class II molecules. It binds to I-Ek and I-Ak with a register shifted by one amino acid residue, and notably, does not utilize a dominant anchor residue at the P1 position for I-Ak binding [1]. This contrasts with many other T cell epitopes that employ a conserved anchor motif.

MHC Class II Binding Antigen Presentation Immunopeptidomics

Functional Antagonism: Hb(64-76) Acts as a TCR Antagonist for Ser69-Reactive T Cells

In a TCR transgenic mouse model, the Ser69 peptide (an altered peptide ligand of Hb(64-76)) functions as an agonist, while the native Hb(64-76) peptide acts as a specific TCR antagonist [1]. For the majority of Ser69-reactive T cells (which respond only to Ser69 and not to Hb(64-76)), Hb(64-76) antagonizes the agonist response [1].

Altered Peptide Ligands TCR Antagonism T Cell Development

Phenylalanine 71 is Critical for Peptide-MHC Affinity and Th1/Hybridoma Responses

Substitution of phenylalanine at position 71 (F71) significantly impairs T cell responses in Th1 cells and T cell hybridomas [1]. Analysis of peptide affinity for I-Ek molecules indicated that F71 plays a crucial role in MHC binding [1].

Peptide-MHC Affinity T Cell Epitope Immunology

Optimal Application Scenarios for Hemoglobin (64-76) Peptide in Research and Development


T Cell Epitope Mapping and TCR Specificity Studies

Due to the comprehensive alanine scanning and residue substitution data available for Hb(64-76) [1], this peptide serves as a gold-standard model for investigating TCR-pMHC interactions. Researchers can utilize the native sequence and its characterized analogs to precisely map T cell contact residues and study TCR signaling thresholds.

Altered Peptide Ligand (APL) and TCR Antagonism Research

The established antagonistic relationship between Hb(64-76) and the Ser69 peptide provides a well-defined experimental system for studying TCR antagonism and the effects of APLs on T cell development and peripheral tolerance [3]. This is particularly valuable for immunology labs exploring mechanisms of autoimmunity and immune regulation.

MHC Class II Binding Register and Degeneracy Studies

Hb(64-76) is uniquely suited for research into degenerate MHC class II binding due to its documented register shift between I-Ek and I-Ak and its lack of a dominant P1 anchor [2]. This makes it an ideal tool for biophysical and structural studies of peptide-MHC interactions.

Generation and Characterization of T Cell Clones and Hybridomas

As a well-defined immunogenic peptide, Hb(64-76) is routinely employed to generate and characterize antigen-specific T cell clones, Th1/Th2 subsets, and T cell hybridomas [1]. Its use ensures a standardized and reproducible antigenic stimulus for in vitro T cell culture systems.

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